molecular formula C22H20Cl2N2O4S B4197604 N~1~-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide

N~1~-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide

Cat. No. B4197604
M. Wt: 479.4 g/mol
InChI Key: LEQSVMKWPUIKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide, also known as BDP9066, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing amino acid derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

N~1~-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide exerts its biological activities by binding to the active site of the target enzymes or receptors and inhibiting their activity. For example, this compound has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in several types of cancer cells and plays a crucial role in their survival under hypoxic conditions. By inhibiting carbonic anhydrase IX, this compound can reduce the acidity of the tumor microenvironment and sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. For example, this compound has been found to inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and improve endothelial function in animal models of cardiovascular diseases. These effects are attributed to the inhibition of the target enzymes and receptors by this compound.

Advantages and Limitations for Lab Experiments

N~1~-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in in vivo experiments.

Future Directions

N~1~-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide has several potential future directions for scientific research. Firstly, this compound can be further optimized for its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Secondly, this compound can be studied in combination with other therapeutic agents to enhance their anticancer or anti-inflammatory effects. Thirdly, this compound can be evaluated in clinical trials for its therapeutic potential in cancer and cardiovascular diseases. Fourthly, this compound can be used as a tool compound to study the biological functions of the target enzymes and receptors in various physiological and pathological processes. Finally, this compound can be modified to develop novel chemical probes for imaging and quantifying the target enzymes and receptors in vivo.

Scientific Research Applications

N~1~-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide has been found to exhibit potent inhibitory activity against several enzymes and receptors such as carbonic anhydrases, matrix metalloproteinases, and angiotensin-converting enzyme. These enzymes and receptors are involved in various physiological and pathological processes, including cancer, inflammation, and cardiovascular diseases. Therefore, this compound has been studied as a potential therapeutic agent for these conditions.

properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4S/c1-15(26-31(28,29)21-13-17(23)7-12-20(21)24)22(27)25-18-8-10-19(11-9-18)30-14-16-5-3-2-4-6-16/h2-13,15,26H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQSVMKWPUIKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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